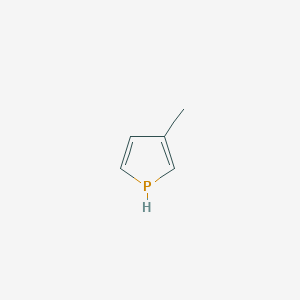
3-Methyl-1H-phosphole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-1H-phosphole: is an organophosphorus compound with the molecular formula C₅H₇P . It is a derivative of phosphole, a five-membered heterocycle containing phosphorus.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methyl-1H-phosphole can be synthesized through several methods. One common approach involves the reaction of a 1,3-diene with a phosphonous chloride (RPCl₂) followed by dehydrohalogenation . Another method includes the preparation via zirconacyclopentadienes by reaction with PhPCl₂ .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves the use of scalable synthetic routes that ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions are crucial for industrial-scale production.
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-1H-phosphole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphole oxides.
Reduction: Reduction reactions can convert phosphole oxides back to phospholes.
Substitution: Substitution reactions can occur at the phosphorus atom or the carbon atoms in the ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peroxides and other oxygen donors.
Reduction: Reducing agents such as hydrogen or hydrides are used.
Substitution: Various electrophiles and nucleophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: Phosphole oxides.
Reduction: Reduced phosphole derivatives.
Substitution: Substituted phosphole compounds.
Scientific Research Applications
Chemistry: 3-Methyl-1H-phosphole is used as a ligand in coordination chemistry and as a building block for more complex organophosphorus compounds .
Biology and Medicine:
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials and as a catalyst in various chemical reactions .
Mechanism of Action
The mechanism of action of 3-Methyl-1H-phosphole involves its interaction with molecular targets through its phosphorus atom. The compound can act as a ligand, coordinating with metal centers in catalytic systems . The pathways involved include coordination to transition metals and participation in catalytic cycles .
Comparison with Similar Compounds
Pyrrole: A nitrogen analog of phosphole with similar aromatic properties.
Thiophene: A sulfur analog with comparable reactivity.
Furan: An oxygen analog with similar structural characteristics.
Uniqueness: 3-Methyl-1H-phosphole is unique due to the presence of phosphorus, which imparts distinct electronic properties and reactivity compared to its nitrogen, sulfur, and oxygen analogs . The compound’s ability to form stable complexes with transition metals and its versatility in various chemical reactions make it a valuable compound in both research and industrial applications .
Properties
CAS No. |
110809-10-4 |
|---|---|
Molecular Formula |
C5H7P |
Molecular Weight |
98.08 g/mol |
IUPAC Name |
3-methyl-1H-phosphole |
InChI |
InChI=1S/C5H7P/c1-5-2-3-6-4-5/h2-4,6H,1H3 |
InChI Key |
VCVZDVCUSFILPX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CPC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















